molecular formula C18H19N5O3 B2740123 N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-14-2

N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2740123
CAS No.: 483993-14-2
M. Wt: 353.382
InChI Key: XHNFTJMOUHZMKW-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic organic compound characterized by its complex structure, which includes methoxyphenyl and tetrazole groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multiple steps:

  • Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. This reaction is often carried out in the presence of a catalyst such as zinc chloride or ammonium chloride under reflux conditions.

  • Coupling Reactions: : The methoxyphenyl groups are introduced through coupling reactions. For instance, a Suzuki coupling reaction can be employed, where a boronic acid derivative of methoxyphenyl is reacted with a halogenated precursor in the presence of a palladium catalyst.

  • Amidation: : The final step involves the formation of the amide bond. This can be achieved by reacting the intermediate product with an appropriate amine under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy groups in the compound can undergo oxidation to form corresponding phenolic derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The compound can be reduced at the amide bond to form the corresponding amine. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: : The aromatic rings can undergo electrophilic aromatic substitution reactions. For example, nitration can be performed using a mixture of nitric acid and sulfuric acid to introduce nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, although specific studies are required to confirm these activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide depends on its interaction with molecular targets. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to bind to enzymes and receptors that recognize carboxylates. This binding can inhibit or modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)acetamide: Similar structure but lacks the additional methoxyphenyl group.

    N-(4-methoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide: Similar but with different substitution patterns on the aromatic rings.

Uniqueness

N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is unique due to the presence of both methoxyphenyl and tetrazole groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and potential bioactivity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-25-13-9-7-12(8-10-13)11-14(17-20-22-23-21-17)18(24)19-15-5-3-4-6-16(15)26-2/h3-10,14H,11H2,1-2H3,(H,19,24)(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNFTJMOUHZMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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